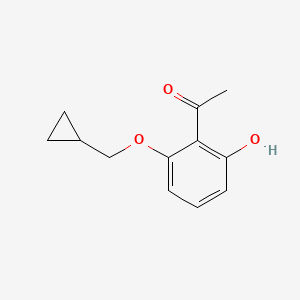

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Übersicht

Beschreibung

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is an organic compound characterized by the presence of a cyclopropylmethoxy group attached to a hydroxyphenyl ethanone structure

Vorbereitungsmethoden

The synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 1-(2-(Cyclopropylmethoxy)-6-oxo-phenyl)ethanone, while reduction of the carbonyl group may produce 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanol.

Wissenschaftliche Forschungsanwendungen

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.

Wirkmechanismus

The mechanism of action of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity by binding to active sites or altering the conformation of the enzyme.

Vergleich Mit ähnlichen Verbindungen

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone can be compared with similar compounds such as:

1-(2-Methoxy-6-hydroxyphenyl)ethanone: Lacks the cyclopropyl group, which may result in different chemical and biological properties.

1-(2-(Cyclopropylmethoxy)-4-hydroxyphenyl)ethanone: The position of the hydroxy group is different, potentially affecting its reactivity and interactions.

1-(2-(Cyclopropylmethoxy)-6-methoxyphenyl)ethanone: Contains an additional methoxy group, which may influence its solubility and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone, also known by its CAS number 405239-70-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It acts as a small molecule modulator, influencing various biochemical pathways.

Target Receptors:

- GLP-1 Receptor: This compound has been identified as an agonist for the glucagon-like peptide-1 (GLP-1) receptor, which plays a crucial role in glucose metabolism and insulin secretion.

Biochemical Pathways:

- Upon binding to the GLP-1 receptor, this compound activates downstream signaling pathways that lead to:

- Increased insulin secretion from pancreatic beta cells.

- Suppression of glucagon release.

- Delayed gastric emptying.

- Enhanced satiety and reduced food intake.

Pharmacokinetics

The pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), are essential for understanding its efficacy and safety profile.

Key Pharmacokinetic Properties:

- Absorption: Rapidly absorbed following administration.

- Distribution: Exhibits a wide distribution in tissues due to its lipophilic nature.

- Metabolism: Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion: Excreted mainly via urine as metabolites.

Biological Effects

Research has demonstrated several biological effects associated with this compound:

Table 1: Summary of Biological Effects

| Effect | Description |

|---|---|

| Insulin Secretion | Enhances insulin release from pancreatic beta cells. |

| Glucose Regulation | Reduces plasma glucose levels effectively. |

| Gastric Emptying | Delays gastric emptying, contributing to weight loss. |

| Appetite Suppression | Increases feelings of fullness, reducing food intake. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Insulin Secretion Study:

A study involving diabetic animal models demonstrated that administration of this compound significantly improved insulin secretion and glucose tolerance compared to control groups. -

Weight Loss Trials:

Clinical trials indicated that subjects administered this compound experienced notable weight loss due to increased satiety and reduced caloric intake. -

Cellular Mechanism Investigation:

In vitro studies revealed that the compound modulates cellular signaling pathways involved in glucose homeostasis, confirming its role as a GLP-1 receptor agonist .

Eigenschaften

IUPAC Name |

1-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(13)12-10(14)3-2-4-11(12)15-7-9-5-6-9/h2-4,9,14H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZLWYNEZNXDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623987 | |

| Record name | 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405239-70-5 | |

| Record name | 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.